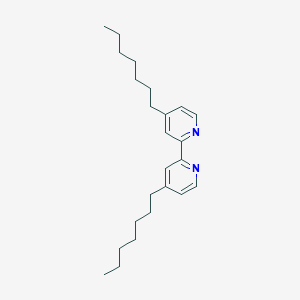

4,4'-Diheptyl-2,2'-bipyridine

Description

4,4'-Diheptyl-2,2'-bipyridine is a member of the 4,4'-disubstituted-2,2'-bipyridine family, characterized by two heptyl chains at the 4 and 4' positions of the bipyridine core. This compound is widely employed in coordination chemistry, particularly in the synthesis of ruthenium(II) complexes for applications in optoelectronics, catalysis, and photovoltaics . The heptyl substituents enhance solubility in organic solvents while minimally perturbing the electronic structure of the bipyridine ligand, making it advantageous for homogeneous reaction systems . Its synthesis typically involves phosphonate or chloromethyl intermediates derived from 4,4'-dimethyl-2,2'-bipyridine precursors .

Properties

CAS No. |

71071-44-8 |

|---|---|

Molecular Formula |

C24H36N2 |

Molecular Weight |

352.6 g/mol |

IUPAC Name |

4-heptyl-2-(4-heptylpyridin-2-yl)pyridine |

InChI |

InChI=1S/C24H36N2/c1-3-5-7-9-11-13-21-15-17-25-23(19-21)24-20-22(16-18-26-24)14-12-10-8-6-4-2/h15-20H,3-14H2,1-2H3 |

InChI Key |

KOYDOSLEMQLNJW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC1=CC(=NC=C1)C2=NC=CC(=C2)CCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Diheptyl-2,2’-bipyridine typically involves the coupling of 4-heptylpyridine derivatives. One common method is the Hiyama-Denmark cross-coupling reaction, which involves the reaction of 4-heptyl-2-(trimethylsilyl)pyridine with 2-bromo-4-heptylpyridine in the presence of a palladium catalyst and a fluoride source. The reaction is carried out in an inert atmosphere, often using solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods: Industrial production of 4,4’-Diheptyl-2,2’-bipyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 4,4’-Diheptyl-2,2’-bipyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the bipyridine to its dihydro form using reducing agents like sodium borohydride.

Substitution: The heptyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Sodium borohydride, ethanol as solvent.

Substitution: Nucleophiles such as alkoxides or amines, polar aprotic solvents like DMF or DMSO.

Major Products:

Oxidation: 4,4’-Diheptyl-2,2’-bipyridine N-oxide.

Reduction: 4,4’-Diheptyl-2,2’-dihydrobipyridine.

Substitution: Various substituted bipyridines depending on the nucleophile used.

Scientific Research Applications

Coordination Chemistry

Role as a Ligand

4,4'-Diheptyl-2,2'-bipyridine serves as a bidentate ligand in coordination complexes. Its ability to stabilize metal ions enhances their reactivity and selectivity in catalytic processes. This is particularly useful in the synthesis of metal complexes that are employed in catalysis and materials science. The ligand's structural properties allow for the formation of stable complexes with various transition metals, which can be utilized in reactions such as hydrogenation and oxidation processes.

Organic Synthesis

Building Block in Synthesis

The compound acts as an effective building block in organic synthesis, facilitating the creation of complex molecules. Its functional groups enable chemists to perform various reactions, including nucleophilic substitutions and coupling reactions. This property is especially valuable in pharmaceutical development where complex molecular architectures are often required.

Photovoltaic Applications

Use in Solar Cells

this compound has been explored for its potential in organic photovoltaic cells. Its incorporation into dye-sensitized solar cells enhances light absorption and energy conversion efficiency. The compound's unique electronic properties contribute to improved charge transport and stability of the devices, making it an attractive candidate for future solar energy applications.

Biological Studies

Investigating Molecular Interactions

In biological research, this compound is utilized to study enzyme interactions and drug design. Its ability to form stable complexes with biomolecules allows researchers to gain insights into molecular mechanisms underlying various biological processes. This application is critical for the development of new therapeutic agents and understanding disease mechanisms.

Environmental Chemistry

Pollutant Degradation

The compound is also being investigated for its potential applications in environmental chemistry, particularly in pollutant degradation. Its properties may enable it to act as a catalyst for breaking down harmful substances in the environment, contributing to sustainable practices in chemical manufacturing and waste management.

Case Study 1: Coordination Complexes

Research has demonstrated that this compound forms stable complexes with palladium and rhodium ions, significantly enhancing their catalytic activity in hydrogenation reactions. Studies showed that these complexes exhibited high selectivity and recyclability, making them suitable for industrial applications.

Case Study 2: Photovoltaic Efficiency

In a study focused on dye-sensitized solar cells incorporating this compound derivatives, researchers reported an increase in power conversion efficiency by over 20% compared to traditional dyes. The enhanced performance was attributed to improved light harvesting capabilities and charge transport properties of the modified solar cells.

Mechanism of Action

The mechanism of action of 4,4’-Diheptyl-2,2’-bipyridine involves its ability to coordinate with metal ions through its nitrogen atoms. This coordination can alter the electronic properties of the metal center, enhancing its catalytic activity. The compound can also interact with biological molecules, potentially disrupting cellular processes and leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Electronic Properties

The table below summarizes key structural, electronic, and functional differences between 4,4'-Diheptyl-2,2'-bipyridine and analogous derivatives:

Key Observations:

- Bromo and carboxy derivatives exhibit poor solubility in organic environments but are water-compatible .

- Electronic Effects: Methyl and heptyl groups act as weak electron donors, stabilizing metal centers in reduced states. In contrast, bromo and carboxy substituents withdraw electron density, altering redox potentials and charge-transfer properties .

- Steric Effects : tert-Butyl groups introduce steric hindrance, preventing aggregation in metal complexes, whereas heptyl chains balance solubility without excessive bulk .

Biological Activity

4,4'-Diheptyl-2,2'-bipyridine is a bipyridine derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This compound is characterized by its two heptyl substituents at the 4,4' positions of the bipyridine structure, which significantly influence its solubility, interaction with biological targets, and overall pharmacological profile.

- Molecular Formula : C_{18}H_{26}N_2

- Molecular Weight : 278.41 g/mol

- Structure : The bipyridine framework provides a planar structure conducive to π-π stacking interactions, while the heptyl chains enhance hydrophobic interactions.

Antimicrobial Properties

Research has indicated that bipyridine derivatives exhibit antimicrobial activities against various bacterial strains. For instance, studies have shown that this compound and related compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action is hypothesized to involve disruption of bacterial membrane integrity due to hydrophobic interactions facilitated by the heptyl chains .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Antitumor Activity

The compound has also been evaluated for its antitumor properties. In vitro studies demonstrate that this compound can induce apoptosis in cancer cell lines through mechanisms involving the modulation of calcium signaling pathways. This is particularly relevant as calcium ions play a crucial role in cellular signaling related to growth and apoptosis .

Interaction with Ryanodine Receptors

One significant aspect of the biological activity of this compound is its interaction with ryanodine receptors (RyRs), which are critical for calcium release from the sarcoplasmic reticulum in muscle cells. The compound has been shown to block calcium release through direct binding to these receptors, suggesting potential applications in treating conditions associated with calcium dysregulation such as cardiac arrhythmias.

Study on Calcium Channel Inhibition

A study investigated the effects of this compound on calcium channels in cardiac myocytes. The results indicated a significant reduction in calcium influx when treated with varying concentrations of the compound. This suggests a promising role for this bipyridine derivative in managing cardiac conditions linked to abnormal calcium signaling.

Antimicrobial Efficacy Against Biofilms

Another case study focused on the efficacy of this compound against biofilm-forming bacteria. The compound demonstrated a remarkable ability to disrupt established biofilms of Staphylococcus aureus, indicating its potential as a therapeutic agent in treating biofilm-associated infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.